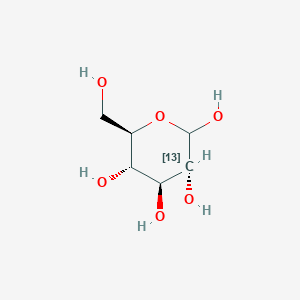

D-Glucose-2-13C

Vue d'ensemble

Description

Labeled glucose is a form of glucose that has been tagged with an isotope, such as carbon-13 or fluorine-18, to trace its metabolic pathways in biological systems. This compound is pivotal in studying glucose metabolism, providing insights into various biochemical processes and disease states.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Labeled glucose can be synthesized using various methods depending on the isotope used. For instance, carbon-13 labeled glucose is typically produced by growing plants in an atmosphere enriched with carbon-13 dioxide. The plants incorporate the carbon-13 into glucose through photosynthesis. Fluorine-18 labeled glucose, commonly used in positron emission tomography (PET) imaging, is synthesized by nucleophilic substitution of a suitable precursor with fluorine-18 .

Industrial Production Methods

Industrial production of labeled glucose involves large-scale synthesis using isotopically enriched precursors. For carbon-13 labeled glucose, industrial methods include the use of carbon-13 enriched carbon dioxide in controlled agricultural settings. For fluorine-18 labeled glucose, automated synthesis modules are employed to ensure high yield and purity, crucial for medical imaging applications .

Analyse Des Réactions Chimiques

Types of Reactions

Labeled glucose undergoes similar chemical reactions as unlabeled glucose, including oxidation, reduction, and substitution reactions. The labeling does not significantly alter the chemical reactivity of the glucose molecule.

Common Reagents and Conditions

Oxidation: Labeled glucose can be oxidized using reagents like potassium permanganate or nitric acid to produce gluconic acid.

Reduction: Reduction of labeled glucose can be achieved using hydrogen gas in the presence of a palladium catalyst to produce sorbitol.

Substitution: Substitution reactions involve replacing a hydroxyl group with a fluorine atom, as seen in the synthesis of fluorine-18 labeled glucose.

Major Products

The major products formed from these reactions include gluconic acid from oxidation, sorbitol from reduction, and fluorine-18 labeled glucose from substitution reactions .

Applications De Recherche Scientifique

Metabolic Studies

Role in Tracing Metabolic Pathways

D-Glucose-2-13C is primarily used in metabolic flux analysis, allowing scientists to track the flow of carbon through metabolic pathways. This is essential in understanding how cells utilize glucose for energy production and biosynthesis. The compound's unique nuclear properties enable precise tracking of its incorporation into various metabolites.

Case Study: Cancer Metabolism

A study utilizing this compound demonstrated its effectiveness in analyzing glucose metabolism in cancer cells. Researchers employed 13C metabolic flux analysis to quantify intracellular fluxes and found that cancer cells exhibit altered glucose utilization patterns compared to normal cells. This insight is vital for developing targeted therapies for cancer treatment .

Clinical Diagnostics

Breath Testing for Glucose Metabolism

this compound has been integrated into minimally invasive breath tests to assess glucose metabolism. In a study involving healthy adults, participants ingested D-glucose along with this compound. Breath samples were collected over time, revealing maximum 13C enrichments at approximately 200 minutes post-ingestion. This method offers a non-invasive approach to evaluate glucose metabolism, which could be beneficial for diagnosing metabolic disorders .

Application in Glycogen Storage Disease

Another application involved patients with Glycogen Storage Disease (GSD). Researchers used this compound to assess glucose utilization from different carbohydrate sources. The findings indicated variations in glucose metabolism between GSD patients and healthy controls, highlighting the potential of this compound in clinical settings for monitoring metabolic conditions .

Biochemical Research

Enzyme Kinetics and Metabolic Pathways

this compound is instrumental in studying enzyme kinetics and the dynamics of metabolic pathways such as glycolysis and the pentose phosphate pathway. For instance, research has shown that exposure to oxidative stress affects the consumption rates of D-glucose and its derivatives differently in normal versus glucose-6-phosphate dehydrogenase-deficient erythrocytes, providing insights into cellular responses under stress conditions .

Comparative Analysis with Other Isotopically Labeled Compounds

The following table summarizes key features of this compound compared to other isotopically labeled compounds used in metabolic studies:

| Compound Name | Isotopic Labeling | Unique Features |

|---|---|---|

| D-Fructose | Carbon-labeled | Key role in glycolysis |

| 2-Deoxy-D-glucose | Carbon-labeled | Used in cancer research; inhibits glycolysis |

| D-Mannose | Carbon-labeled | Important for glycoprotein synthesis |

| This compound | Carbon-labeled | Enables tracing of glucose metabolism without interference |

Mécanisme D'action

Labeled glucose exerts its effects by participating in metabolic pathways similar to unlabeled glucose. It is taken up by cells via glucose transporters and undergoes glycolysis to produce pyruvate. The labeled isotopes allow researchers to trace the metabolic fate of glucose, providing insights into cellular processes and disease mechanisms .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Deoxy-2-[18F]fluoro-D-glucose (18F-FDG): A widely used glucose analog in PET imaging.

Carbon-13 labeled glucose: Used in metabolic studies to trace carbon flow in biochemical pathways.

Uniqueness

Labeled glucose is unique due to its ability to provide real-time insights into metabolic processes. Unlike other compounds, it can be used to visualize glucose uptake and utilization in living organisms, making it invaluable in both research and clinical settings .

Labeled glucose stands out for its versatility and critical role in advancing our understanding of metabolism and disease. Its applications span across various fields, making it a cornerstone in scientific research and medical diagnostics.

Activité Biologique

D-Glucose-2-13C is a stable isotope-labeled form of D-glucose, where the carbon atom at position 2 is replaced with the carbon-13 isotope. This modification allows for unique applications in metabolic studies, particularly in tracing metabolic pathways due to its distinct nuclear properties. This article explores the biological activity of this compound, highlighting its role in cellular metabolism, applications in research, and findings from relevant studies.

Overview of this compound

D-Glucose, a six-carbon sugar (C6H12O6), is a primary energy source for cells. The introduction of the carbon-13 isotope does not significantly alter its biological function, making this compound valuable for studying metabolic processes in vivo. Its isotopic labeling enables researchers to track its incorporation into various metabolic pathways without interfering with normal glucose metabolism.

Biological Activity and Metabolic Pathways

This compound participates actively in several key metabolic pathways, including:

- Glycolysis : The breakdown of glucose to produce energy.

- Pentose Phosphate Pathway : A parallel pathway that generates NADPH and ribose 5-phosphate for nucleotide synthesis.

- Tricarboxylic Acid (TCA) Cycle : Involves the oxidation of acetyl-CoA derived from glucose to produce energy.

Studies have demonstrated that this compound can be effectively utilized by various organisms, including bacteria, plants, and animals. Its incorporation into metabolic pathways can be assessed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

1. Metabolic Tracing in Human Cells

A study utilized this compound to profile metabolism in human colorectal carcinoma cells (HCT116). The researchers cultured these cells in a medium enriched with 13C glucose for several population doublings. They found that 13C isotopes were incorporated into nearly all endogenous metabolites, confirming active metabolic pathways including glycolysis and amino acid metabolism .

| Metabolic Pathway | Observed Activity |

|---|---|

| Glycolysis | Active |

| Pentose Phosphate | Active |

| TCA Cycle | Active |

| Amino Acid Metabolism | Active |

2. Breath Testing for Glucose Metabolism

In a minimally invasive study involving healthy adults, researchers employed a 13C-glucose breath test (GBT) to measure glucose metabolism. Participants ingested a dose of D-glucose along with this compound, and breath samples were analyzed over time. The results indicated that maximum 13C enrichments occurred at approximately 200 minutes post-ingestion, demonstrating the potential of this method for assessing glucose metabolism in clinical settings .

3. Cancer Cachexia Model

Another study investigated glucose utilization in a lung cancer cachexia model using this compound as a tracer. The findings revealed increased glucose uptake and consumption in cachectic mice compared to controls, highlighting the utility of stable isotopes for metabolic mapping in disease models .

Comparative Analysis with Other Isotopically Labeled Compounds

This compound shares similarities with other isotopically labeled compounds used in metabolic studies:

| Compound Name | Isotopic Labeling | Unique Features |

|---|---|---|

| D-Fructose | Carbon-labeled | Key role in glycolysis |

| 2-Deoxy-D-glucose | Carbon-labeled | Used in cancer research; inhibits glycolysis |

| D-Mannose | Carbon-labeled | Important for glycoprotein synthesis |

| D-Galactose | Carbon-labeled | Component of lactose; involved in galactose metabolism |

Propriétés

IUPAC Name |

(3R,4S,5S,6R)-6-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZGKKKJIJFFOK-UKLRSMCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([13C@H](C(O1)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20484449 | |

| Record name | Labeled Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105931-74-6 | |

| Record name | D-Glucopyranose-2-13C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105931-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Labeled Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20484449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.